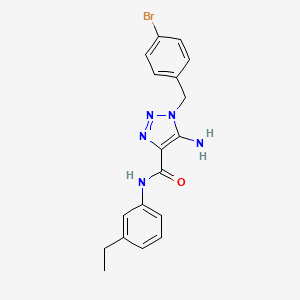

5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name |

5-amino-1-[(4-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN5O/c1-2-12-4-3-5-15(10-12)21-18(25)16-17(20)24(23-22-16)11-13-6-8-14(19)9-7-13/h3-10H,2,11,20H2,1H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPMOEODUIRJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.

Introduction of the bromobenzyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a bromobenzyl group, often using a brominating agent such as N-bromosuccinimide (NBS).

Attachment of the ethylphenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, using a palladium catalyst.

Formation of the carboxamide group: This step involves the reaction of the triazole derivative with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromobenzyl group can be reduced to a benzyl group.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Benzyl derivatives.

Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

Biology: It can serve as a probe for studying biological processes, such as enzyme activity or protein-protein interactions.

Industry: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

- 5-amino-1-(4-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

- 5-amino-1-(4-fluorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

- 5-amino-1-(4-methylbenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which can confer distinct chemical and biological properties. For example, the presence of the bromine atom can enhance the compound’s reactivity and binding affinity to certain targets compared to its chloro, fluoro, or methyl analogs.

Biological Activity

5-Amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a triazole ring, which is known for its diverse biological properties, including antimicrobial, anticancer, and antifungal activities. The specific structural components of this compound contribute to its reactivity and biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C18H18BrN5O with a molecular weight of approximately 400.3 g/mol. The presence of the bromine atom and the ethyl phenyl group enhances its solubility and binding affinity to various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H18BrN5O |

| Molecular Weight | 400.3 g/mol |

| LogP (Octanol-Water) | 3.7 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 6 |

Antimicrobial Activity

Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. In particular, studies have indicated that derivatives of triazoles can inhibit fungal growth effectively. The compound has been evaluated for its antibacterial and antifungal activities against various strains, demonstrating promising results.

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro assays. The compound exhibits cytotoxic effects on cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer), with mechanisms involving apoptosis induction and cell cycle arrest.

Study on Cytotoxicity

In one study, the cytotoxic effects of the compound were assessed using the MTT assay on K562 cells. The results indicated a dose-dependent response with an IC50 value significantly lower than many existing chemotherapeutics, suggesting its potential as a novel anticancer agent .

The mechanism behind the anticancer activity appears to involve mitochondrial dysfunction leading to apoptosis. Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential in treated cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar triazole derivatives:

| Compound | Biological Activity | Unique Aspects |

|---|---|---|

| N-(3-Bromophenyl)-1H-1,2,4-triazole | Anticancer | Contains a bromophenyl group enhancing binding affinity |

| 5-Amino-N-(4-bromobenzyl)-1H-1,2,3-triazole | Antimicrobial | Enhanced solubility due to amino group |

| 5-Methyl-N-(phenyl)-1H-1,2,3-triazole | Antifungal | Methyl group increases lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.